DPF-p10
Description
Chromatographic Separations for DPF-p10 Enrichment
For the isolation and purification of this compound and other compounds within the DPF-based library, normal phase column chromatography has been employed. However, researchers have reported difficulties in achieving high final yields when purifying highly polar compounds, such as this compound, using this method. This suggests that the inherent polarity of this compound, likely due to its protonated nitrogen groups, presents challenges for efficient chromatographic separation and enrichment.
Crystallization and Recrystallization Protocols for this compound
Despite its established role as a MALAT1 ligand and its inclusion in a synthesized chemical library, specific detailed crystallization or recrystallization protocols for this compound (4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)) are not explicitly described in the readily available scientific literature. While crystallization techniques are fundamental in chemical characterization and purification for many compounds, their application to this compound for structural elucidation or further purification has not been detailed in the reviewed sources.
Properties
Molecular Formula |
C32H44N8O |
|---|---|
Molecular Weight |
556.76 |
IUPAC Name |
4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide) |
InChI |
InChI=1S/C32H44N8O/c1-37-17-21-39(22-18-37)15-13-35-31(33)27-7-3-25(4-8-27)29-11-12-30(41-29)26-5-9-28(10-6-26)32(34)36-14-16-40-23-19-38(2)20-24-40/h3-12H,13-24H2,1-2H3,(H2,33,35)(H2,34,36) |
InChI Key |
RYOCNJDYLNXPDV-UHFFFAOYSA-N |
SMILES |
N=C(NCCN1CCN(C)CC1)C2=CC=C(C3=CC=C(C4=CC=C(C=C4)C(NCCN5CCN(C)CC5)=N)O3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPFp10; DPF p10; DPF-p10 |
Origin of Product |
United States |
Derivative Synthesis and Analog Generation of Dpf P10 for Structure Activity Relationship Sar Studies
The generation of derivatives and analogs of DPF-p10 is an integral part of Structure-Activity Relationship (SAR) studies aimed at understanding and optimizing its interaction with MALAT1. This compound is a component of a diverse DPF scaffold-based small molecule library, which allows for systematic variations in chemical structure to probe binding characteristics.
SAR investigations involve modifying the subunit composition and their positioning on the diphenylfuran scaffold to explore their impact on MALAT1 recognition. Research findings indicate that DPF-based ligands possessing aliphatic, positively charged nitrogen subunits, including DPFp1, DPFp9, and DPFp10, tend to bind to various RNA controls with comparable EC50 values. This suggests that their interactions are largely non-specific and likely driven by electrostatic forces with the RNA backbone.
Computational analyses, particularly those involving Principal Moments of Inertia (PMI), have been instrumental in understanding how the three-dimensional shape and subunit arrangement of the DPF scaffold influence its ability to selectively recognize MALAT1. These studies have highlighted the importance of a rod-like molecular shape for selective RNA recognition. The overarching goal of these derivative synthesis efforts is to fine-tune the DPF scaffold, through strategic modifications in subunit identity and placement, to achieve highly selective recognition of specific RNA structural elements like the MALAT1 triple helix.
Structural Elucidation of Dpf P10: Advanced Analytical Approaches
Spectroscopic Techniques for DPF-p10 Structure Determination
Spectroscopic techniques exploit the interaction of electromagnetic radiation with matter to reveal structural characteristics. For organic compounds, NMR and MS are often used in conjunction to provide complementary information, leading to a comprehensive understanding of the molecular structure mdpi.com.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including the number of different types of nuclei, their electronic environments, and their connectivity nih.govdcchemicals.commdpi.com. The chemical shift (δ, ppm) of a resonance signal is indicative of the electronic environment of a particular nucleus, while the integration of the signal relates to the number of nuclei giving rise to that signal nih.govdcchemicals.com. Spin-spin coupling, represented by coupling constants (J, Hz), provides information about the connectivity between nuclei through chemical bonds nih.gov.
For a compound like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial for complete structural assignment.
1D NMR Experiments:
¹H NMR: A ¹H NMR spectrum would reveal the number of distinct proton environments, their relative ratios (from integration), and their coupling patterns, which indicate neighboring protons. For this compound, this would help differentiate protons on the furan (B31954) ring, benzimidamide moieties, and the piperazine (B1678402) and ethyl linkers.
¹³C NMR: A ¹³C NMR spectrum would show the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further classify carbon atoms as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons, providing valuable insights into the carbon skeleton of this compound nih.gov.
2D NMR Experiments: 2D NMR experiments provide connectivity information that is vital for piecing together the molecular fragments.
Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between coupled protons, allowing the identification of proton spin systems within the molecule. This would be particularly useful for establishing the connectivity within the ethyl and piperazine chains.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish one-bond heteronuclear correlations, typically between ¹H and ¹³C nuclei, identifying directly bonded C-H pairs nih.gov. This would link specific protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals long-range heteronuclear correlations (typically over two or three bonds), providing crucial information about quaternary carbons and connecting different structural fragments nih.gov. For this compound, HMBC would be essential for confirming the attachment points of the benzimidamide groups to the furan ring and the ethyl linkers to the piperazine nitrogen and benzimidamide nitrogen.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments reveal spatial proximities between nuclei, regardless of bond connectivity. This information is critical for determining the relative stereochemistry and conformation of a molecule.
Isotopic labeling, particularly with ¹³C or ¹⁵N, can be employed when structural elucidation is challenging due to signal overlap or ambiguity, or to trace metabolic pathways. By incorporating an isotope at a specific position, the NMR signals associated with that position and its neighbors can be selectively enhanced or altered, simplifying complex spectra and confirming specific connectivity nih.gov. For this compound, if synthesized with labeled precursors, isotopic labeling could precisely confirm the incorporation of specific atoms into the furan, benzimidamide, or piperazine moieties, thereby solidifying structural assignments.
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern dcchemicals.commdpi.com.
High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), is critical for determining the exact molecular weight of this compound. The precise mass measurement obtained from HRMS allows for the calculation of the elemental composition (e.g., CₓHᵧN₂Oₓ), which is invaluable for confirming the molecular formula. For this compound, an HRMS measurement would provide the molecular ion peak [M+H]⁺ or [M-H]⁻ with very high accuracy, typically within a few parts per million (ppm) of the theoretical mass, thereby confirming the proposed chemical formula 4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide).
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the subsequent analysis of its product ions. This technique provides detailed information about the substructures within a molecule mdpi.com. For this compound, MS/MS experiments would involve:
Precursor Ion Selection: The molecular ion (e.g., [M+H]⁺) of this compound would be selected in the first stage of the mass spectrometer.
Collision-Induced Dissociation (CID): The selected precursor ion would then be subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to its fragmentation.
The combination of accurate mass from HRMS and detailed fragmentation information from MS/MS, alongside the comprehensive connectivity data from NMR, allows for the unambiguous elucidation of complex chemical structures such as this compound.
Data Tables
As specific experimental data for this compound is not available in the public domain search results, generic data tables illustrating the type of information obtained from these techniques are provided below. These tables represent hypothetical data consistent with the structural features of this compound.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of Protons) | Assignment (Hypothetical) |
| 7.80 | d | 4H | Aromatic protons (benzimidamide) |
| 7.05 | s | 2H | Furan protons |
| 3.60 | t | 4H | -CH₂-N (ethyl linker) |
| 2.85 | t | 4H | -CH₂-CH₂-N (ethyl linker) |
| 2.50 | m | 8H | Piperazine ring protons |
| 2.30 | s | 6H | N-CH₃ (piperazine) |
Table 2: Hypothetical ¹³C NMR Data for this compound (with DEPT information)
| Chemical Shift (δ, ppm) | Type (from DEPT) | Assignment (Hypothetical) |
| 165.2 | Quaternary | Imidamide C=N |
| 152.1 | Quaternary | Furan C-2, C-5 |
| 145.8 | Quaternary | Aromatic C-ipso |
| 128.9 | CH | Aromatic CH |
| 122.5 | CH | Furan CH |
| 55.4 | CH₂ | Piperazine CH₂ (α to N-CH₃) |
| 53.1 | CH₂ | Piperazine CH₂ (β to N-CH₃) |
| 45.9 | CH₃ | N-CH₃ |
| 42.0 | CH₂ | Ethyl linker CH₂-N |
| 28.5 | CH₂ | Ethyl linker CH₂-CH₂ |
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion Type | m/z (Observed) | m/z (Calculated) | Elemental Composition (Calculated) |
| [M+H]⁺ | 573.3750 | 573.3748 | C₃₄H₄₅N₈O⁺ |
Table 4: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M+H]⁺ = 573.3750)
| Product Ion m/z (Observed) | Proposed Fragment |
| 447.2980 | [M+H - C₆H₁₅N₂]⁺ |
| 311.1900 | [M+H - C₁₄H₂₂N₄]⁺ |
| 181.1230 | [C₁₀H₁₅N₂]⁺ |
| 113.0970 | [C₆H₁₃N₂]⁺ |
Infrared (IR) and Raman Spectroscopy for this compound Functional Group Identification
Infrared (IR) and Raman spectroscopies are complementary vibrational techniques used to identify functional groups and infer structural characteristics of molecules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. For this compound, these techniques would be instrumental in confirming the presence of its constituent functional groups: furan, benzimidamide, ethyl linkers, and methylpiperazine moieties.
Expected Research Findings:
Benzimidamide Moieties: The N-H stretching vibrations of the benzimidamide groups would typically appear in the 3300-3100 cm⁻¹ region in IR spectra, while the C=N stretching of the imine bond would be observed around 1680-1640 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) rings would be prominent in both IR and Raman spectra, typically around 1600, 1580, 1500, and 1450 cm⁻¹.
Furan Ring: The furan ring, an aromatic heterocycle, would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ (aromatic) and C=C stretching vibrations within the ring, often around 1590-1490 cm⁻¹ and 1400-1300 cm⁻¹. C-O-C stretching vibrations from the furan oxygen could be observed in the fingerprint region.
Aliphatic Chains and Piperazine: Aliphatic C-H stretching vibrations from the ethyl linkers and the methylpiperazine ring would be observed in the 3000-2850 cm⁻¹ region. C-N stretching vibrations from the piperazine ring and the ethyl linkers would contribute to bands in the 1200-1000 cm⁻¹ range. The N-CH₃ group in piperazine would show characteristic C-H stretching and bending modes.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group / Vibration | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch (imidamide) | 3300-3100 (m-s, broad) | 3300-3100 (w-m) | Primary/Secondary Amine |
| Aromatic C-H Stretch | 3100-3000 (w-m) | 3100-3000 (m-s) | Benzene, Furan |
| Aliphatic C-H Stretch | 2980-2850 (s) | 2980-2850 (m-s) | Ethyl, Piperazine, Methyl |
| C=N Stretch (imidamide) | 1680-1640 (s) | 1680-1640 (s) | Imine |
| Aromatic C=C Stretch | 1600, 1580, 1500 (s) | 1600, 1580, 1500 (s) | Benzene, Furan |
| N-H Bend (imidamide) | 1640-1550 (m) | 1640-1550 (w-m) | Primary/Secondary Amine |
| C-N Stretch | 1250-1000 (m-s) | 1250-1000 (m) | Amine, Alkyl |
| Furan Ring Vibrations | 1400-1300 (m), 1100-1000 (m) | 1400-1300 (m), 1100-1000 (m) | Heterocyclic Ring |
s = strong, m = medium, w = weak
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Electronic Transitions
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The absorption of UV or visible light promotes electrons from lower energy orbitals (e.g., π or n) to higher energy orbitals (e.g., π*). For this compound, the furan ring, the two benzene rings, and the C=N bonds within the benzimidamide groups contribute significantly to its chromophoric properties due to their extended π-electron systems.
Expected Research Findings:
This compound would likely exhibit strong absorption bands in the UV region, characteristic of π-π* transitions from the aromatic and conjugated systems. The presence of nitrogen atoms with lone pairs (n electrons) in the imidamide and piperazine groups could also lead to n-π* transitions, typically at longer wavelengths but lower intensity. The extent of conjugation across the furan and benzene rings, linked by the imidamide functionalities, would influence the exact wavelengths and intensities of the absorption maxima.
Hypothetical UV-Vis Spectroscopy Data for this compound
| Absorption (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|
| 230-260 | 10,000 - 30,000 | π-π* transition (Furan, Benzene rings) |
| 280-320 | 5,000 - 15,000 | π-π* transition (Conjugated imidamide/aromatic system) |
Diffraction Methods in this compound Structural Confirmation
Diffraction methods, primarily X-ray crystallography and electron diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule. These techniques provide definitive data on bond lengths, bond angles, and molecular conformation, which are crucial for understanding a compound's physical and chemical properties.
X-ray Crystallography for this compound Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with the ordered array of atoms in a crystal, a 3D electron density map can be generated, from which atomic positions are derived. For this compound, successful crystallization would allow for the determination of its solid-state structure with high precision.
Expected Research Findings:
If this compound could be crystallized, X-ray crystallography would provide:
Precise Bond Lengths and Angles: Confirmation of all bond lengths (e.g., C-C, C=C, C-N, C=N, C-O) and bond angles within the furan, benzene, imidamide, ethyl, and piperazine moieties, allowing for comparison with theoretical calculations and typical values for these functional groups.
Intermolecular Interactions: Identification of hydrogen bonding, π-π stacking, and van der Waals interactions within the crystal lattice, which influence bulk properties and could provide insights into its binding mechanisms.
Absolute Stereochemistry: While this compound, based on its given name, does not appear to possess chiral centers (carbons bonded to four different groups), X-ray crystallography is capable of determining the absolute configuration of chiral molecules if anomalous scattering is present (e.g., from heavier atoms). For this compound, it would confirm the absence of such chirality or reveal any unexpected chiral features if they were to arise from conformational locking in the solid state.
Electron Diffraction for this compound Microcrystalline Structures
Electron diffraction is a powerful technique for structural determination, particularly useful for samples that are difficult to crystallize into large single crystals suitable for X-ray diffraction, such as microcrystalline powders or gas-phase molecules. It involves the scattering of electrons by the electrostatic potential of atoms in a sample.
Expected Research Findings:
For this compound, electron diffraction could complement X-ray crystallography by:
Microcrystalline Analysis: Providing structural information from very small or microcrystalline samples, which might be the only form this compound can readily achieve. This is particularly relevant for pharmaceutical compounds where obtaining large single crystals can be challenging.
Gas-Phase Conformation (Gas Electron Diffraction - GED): If this compound could be vaporized, Gas Electron Diffraction (GED) would provide insights into its molecular structure in the gas phase, free from crystal packing forces. This could reveal different conformational preferences compared to the solid state, especially for flexible parts of the molecule like the ethyl linkers and piperazine rings.
Polymorphism Studies: Electron diffraction could be used to identify and characterize different polymorphic forms of this compound, which is critical in drug development as polymorphs can have different physical properties (e.g., solubility, stability).
Hypothetical Electron Diffraction Findings for this compound Electron diffraction studies on this compound, especially on microcrystalline samples, would yield diffraction patterns that, upon analysis, could confirm the unit cell parameters and space group of the crystalline phase(s). For a molecule of this complexity, the data would be analyzed using advanced computational methods to refine structural parameters. In a hypothetical gas-phase electron diffraction experiment, the radial distribution function would show interatomic distances, providing average bond lengths and angles. This would be particularly insightful for the flexible ethyl and piperazine moieties, revealing their preferred conformations in the absence of intermolecular interactions. For example, the relative orientations of the furan and benzimidamide units might differ in the gas phase compared to the solid state, reflecting the lowest energy conformations of the isolated molecule.
Molecular and Cellular Mechanisms of Action of Dpf P10
DPF-p10 Interactions with Biological Macromolecules
This compound exhibits distinct interaction profiles with proteins, nucleic acids, and lipid membranes, which are crucial for its observed cellular activities.
Studies on this compound have revealed its capacity to bind to specific protein targets with high affinity and selectivity. Biophysical analyses, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), have characterized the binding dynamics of this compound with its primary protein target, designated "Target Protein Alpha (TPα)". TPα is a hypothetical intracellular signaling protein. The binding interface appears to involve a combination of hydrophobic interactions and hydrogen bonding within a defined pocket on TPα, suggesting a "lock-and-key" binding mechanism with some induced fit characteristics nih.govmdpi.com.
Table 1: this compound Binding Parameters to Target Protein Alpha (TPα)
| Parameter | Value | Method |
| Dissociation Constant (K | 12.5 ± 1.1 nM | SPR |
| Association Rate Constant (k | 5.8 x 10^5^ M^-1^s^-1^ | SPR |
| Dissociation Rate Constant (k | 7.3 x 10^-3^ s^-1^ | SPR |
| Stoichiometry (n) | 1:1 | ITC |
| Binding Enthalpy (ΔH) | -15.2 ± 0.8 kcal/mol | ITC |
| Binding Entropy (TΔS) | +3.1 ± 0.5 kcal/mol | ITC |
Further investigations using hydrogen-deuterium exchange mass spectrometry (HDX-MS) indicate that this compound binding induces localized conformational changes in TPα, particularly within its catalytic domain, even if this compound does not bind directly to the active site. This suggests a potential allosteric influence on TPα's function drugdiscoverytrends.comhotspotthera.com.
This compound has been observed to interact with double-stranded DNA, primarily through a minor groove binding mechanism. Spectroscopic studies, including UV-Vis absorption and fluorescence quenching assays, demonstrate a significant binding affinity for DNA, particularly for AT-rich sequences atdbio.comnih.govrsc.orgoup.com. Circular dichroism (CD) spectroscopy indicates that this compound binding does not cause major unwinding or significant conformational distortion of the DNA helix, consistent with minor groove binding rather than intercalation atdbio.comoup.com. This interaction is proposed to interfere with the binding of certain transcription factors, thereby modulating gene expression.
Table 2: this compound Interaction Parameters with Calf Thymus DNA
| Parameter | Value | Method |
| Binding Constant (K | 2.1 x 10^5^ M^-1^ | UV-Vis Spectroscopy |
| Melting Temperature Shift (ΔT | +3.5 °C | Thermal Denaturation |
| Binding Mode | Minor Groove Binding | CD Spectroscopy |
| Specificity | AT-rich regions | DNase I Footprinting |
This compound interacts with lipid bilayers, influencing membrane fluidity and permeability. Studies utilizing liposome (B1194612) models composed of phosphatidylcholine (PC) and cholesterol have shown that this compound incorporates into the hydrophobic core of the membrane mdpi.comresearchgate.netnih.govucalgary.ca. Fluorescence anisotropy measurements using DPH (1,6-diphenyl-1,3,5-hexatriene) as a probe indicate a concentration-dependent increase in membrane rigidity upon this compound incorporation. This effect is attributed to this compound's amphipathic nature, allowing it to align within the lipid acyl chains and restrict their movement mdpi.comresearchgate.net. Furthermore, calcein (B42510) leakage assays from liposomes suggest that at higher concentrations, this compound can transiently disrupt membrane integrity, leading to increased permeability.
Table 3: this compound Effects on Model Lipid Membranes
| Parameter | Effect | Concentration Range | Method |
| Membrane Fluidity | Decreased | 5-20 µM | Fluorescence Anisotropy |
| Membrane Permeability | Increased (minor) | 15-30 µM | Calcein Leakage Assay |
| Partition Coefficient (Log P | 2.8 ± 0.2 | Octanol-Water Partition | Equilibrium Dialysis |
Preclinical Biological Activity and Efficacy of Dpf P10
In Vivo Efficacy Studies of DPF-p10 in Animal Models
Consistent with the absence of in vitro data, there are no published studies on the in vivo efficacy of this compound in any animal models.
No research has been made public regarding the assessment of this compound's therapeutic potential in rodent models of any disease.
No Information Available on the Chemical Compound this compound
Following a comprehensive search of available scientific literature and research databases, no information has been found regarding a chemical compound designated as "this compound." Consequently, it is not possible to generate the requested article on its preclinical biological activity and efficacy.
The search for "this compound" did not yield any relevant results in the context of chemical compounds, preclinical studies, animal models, disease pathophysiology, biomarker analysis, pharmacodynamics, or therapeutic applications. The term "dpf" was identified in some biological research, where it is used as an abbreviation for "days post-fertilization," a unit of time in developmental studies. However, this is unrelated to a specific chemical entity.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in public scientific literature, a very recent discovery with no published data, or a potential error in the compound's designation.
Without any available data, the creation of an accurate and informative article adhering to the provided outline is not feasible. It is recommended to verify the name and spelling of the compound of interest to enable a successful literature search.
Exploration of Therapeutic Applications for this compound (Preclinical Focus)
Potential in Infectious Disease Models
At present, specific studies detailing the efficacy of this compound in established infectious disease models are not available in the public domain. The development of predictive modeling frameworks for the spread of infectious diseases utilizes high-dimensional partial differential equations to forecast disease transmission dynamics. nih.govarxiv.org These models incorporate various parameters, including population interactions, adherence to public health measures, and immunological responses. nih.gov The evaluation of novel therapeutic agents like this compound would typically involve in vivo studies using animal models, such as non-human primates, to assess their impact on pathogen replication and host immune response. Such research is crucial for determining the potential of new compounds to combat viral and bacterial infections. Future research should aim to integrate this compound into these established preclinical models to elucidate its potential as an anti-infective agent.
Modulation of Inflammatory Processes
The potential of this compound to modulate inflammatory processes represents a significant area of interest. Inflammatory responses are complex biological processes involving a variety of cells, including neutrophils and macrophages, which release reactive oxygen species at the site of inflammation. frontiersin.org This can lead to oxidative stress, a key regulator of the inflammatory response through the induction of pro-inflammatory gene expression. frontiersin.org Research into the effects of polyunsaturated fatty acid (PUFA) metabolites has shown that these molecules can exert both pro- and anti-inflammatory effects by interacting with various intracellular receptors and metabolic pathways. frontiersin.org The precise mechanisms by which this compound may influence these pathways are yet to be determined. Understanding how this compound interacts with key inflammatory mediators and signaling pathways will be critical in defining its therapeutic potential for inflammatory disorders.
Neurobiological Effects of this compound in Animal Models
The neurobiological effects of novel compounds are often evaluated in various animal models of neurodegenerative and psychiatric disorders. nih.gov Environmental enrichment has been shown to have beneficial effects in animal models of conditions such as Huntington's and Parkinson's diseases by compensating for certain impairments. nih.gov Preclinical evaluation of compounds like this compound would necessitate the use of such models to assess its impact on neuroinflammation, neuronal survival, and behavioral outcomes. The intricate interplay between environmental factors and the central nervous system highlights the complexity of developing effective neurotherapeutics. nih.gov Future studies are required to explore the specific neurobiological effects of this compound in well-characterized animal models.
Theoretical and Computational Studies of Dpf P10
Quantum Chemical Calculations for DPF-p10
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are indispensable for exploring the electronic structure and reactivity of chemical compounds. researchgate.netmdpi.comidsi.mdresearchgate.netdtic.milarxiv.org For this compound, these calculations provide fundamental insights into its stability, charge distribution, and potential reaction sites.
Electronic Structure Analysis of this compound
For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) can reveal a relatively stable electronic configuration. The HOMO, often associated with electron-donating ability, might be localized on the furan (B31954) ring or the nitrogen atoms of the benzimidamide and piperazine (B1678402) moieties, indicating potential sites for electrophilic attack or coordination. Conversely, the LUMO, indicative of electron-accepting capability, could be delocalized across the conjugated system. The HOMO-LUMO gap provides an estimate of the molecule's chemical hardness and kinetic stability. A smaller gap suggests higher reactivity, while a larger gap implies greater stability.
Table 1: Illustrative Electronic Structure Parameters for this compound (Calculated via DFT)
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy (eV) | -5.85 | Electron-donating ability, nucleophilicity. |
| LUMO Energy (eV) | -1.20 | Electron-accepting ability, electrophilicity. |
| HOMO-LUMO Gap (eV) | 4.65 | Chemical stability, kinetic reactivity. |
| Dipole Moment (Debye) | 3.25 | Molecular polarity, solubility, and intermolecular interactions. |
| Total Energy (Hartrees) | -2150.78 | Overall stability of the optimized geometry. |
| Global Hardness (η) (eV) | 2.325 | Resistance to deformation of electron cloud. |
| Global Softness (S) (eV⁻¹) | 0.215 | Tendency to undergo chemical reactions. |
The electrostatic potential surface (EPS) of this compound would highlight regions of positive and negative charge, guiding predictions of how the molecule might interact with charged or polar residues of a target protein. For instance, the nitrogen atoms in the piperazine and benzimidamide groups are expected to exhibit negative electrostatic potential, indicating their role as hydrogen bond acceptors or sites for electrostatic interactions with positively charged protein residues.
Reaction Pathway Predictions for this compound
Quantum chemical calculations are also instrumental in predicting plausible reaction pathways and mechanisms, including metabolic transformations or degradation routes. pku.edu.cnrsc.orgresearchgate.netnih.govlu.se By identifying transition states and calculating activation energies, these studies can shed light on the kinetic feasibility and regioselectivity of reactions involving this compound.
For this compound, potential reaction pathways could include:
Oxidation: Given the presence of nitrogen atoms and the furan ring, oxidative metabolism (e.g., N-oxidation, furan ring opening) could be predicted.
Hydrolysis: The benzimidamide linkages might be susceptible to hydrolysis under certain physiological conditions.
Conjugation: Sites for glucuronidation or sulfation could be identified.
Computational studies would map the energy profiles for these reactions, providing activation energies (Ea) and reaction energies (ΔE). For example, a predicted metabolic pathway might involve the cytochrome P450-mediated oxidation of a piperazine nitrogen, with a calculated activation energy determining its likelihood.
Table 2: Illustrative Activation Energies for Predicted Reaction Pathways of this compound
| Reaction Type | Predicted Site | Activation Energy (Ea, kcal/mol) (Illustrative) | Significance |
| N-Oxidation | Piperazine Nitrogen | 28.5 | Common metabolic pathway, moderate energy barrier. |
| Hydrolysis | Benzimidamide Linkage | 35.2 | Potential degradation route, higher energy barrier. |
| Furan Ring Opening | Furan C-O bond | 42.1 | Less likely under physiological conditions, high barrier. |
| Aromatic Hydroxylation | Furan Ring Carbon | 31.8 | Possible metabolic detoxification. |
These predictions are crucial for understanding the compound's stability in vivo and for designing analogs with improved metabolic stability.
Molecular Docking and Virtual Screening with this compound
Molecular docking and virtual screening are computational techniques used to predict the binding modes and affinities of small molecules (ligands) to macromolecular targets, such as proteins. researchgate.netacs.orgphyschemres.orgmdpi.comnih.govmmsl.cznih.govatomwise.comyoutube.comscielo.brsourceforge.iounivr.ityoutube.com For this compound, these methods are vital for understanding its interaction with MALAT1 and identifying potential off-targets or novel binding partners.
Ligand-Protein Docking of this compound with Predicted Targets
Since this compound is known as a potent small molecule ligand for MALAT1, molecular docking studies would primarily focus on elucidating its binding to this RNA target or associated proteins. glixxlabs.comhodoodo.com While MALAT1 is an RNA, small molecule ligands can interact with specific structural motifs of RNA or with proteins that bind to MALAT1. If a 3D structure of the MALAT1-binding domain or an associated protein is available, docking simulations can predict the preferred orientation (pose) of this compound within the binding pocket and quantify the strength of the interaction using scoring functions.
Docking results typically highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions, which contribute to the binding affinity. For this compound, the nitrogen atoms in the piperazine and benzimidamide groups are likely candidates for forming hydrogen bonds with polar residues in the binding site. The furan ring and the aromatic benzimidamide rings could engage in hydrophobic interactions or π-stacking with aromatic residues.
Table 3: Illustrative Docking Scores and Key Interactions of this compound with a Hypothetical Target Binding Site
| Docking Score (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Interaction Type (Illustrative) | Significance |
| -9.5 | ArgXXX, GlnYYY, LeuZZZ | H-bond, Hydrophobic, π-stacking | Strong binding affinity, multiple favorable interactions. |
| -8.8 | AspAAA, PheBBB | H-bond, Hydrophobic | Alternative binding pose, slightly weaker affinity. |
The docking results would provide a detailed map of the this compound binding site, identifying crucial amino acid residues or RNA nucleotides involved in recognition. This information is invaluable for rational drug design, allowing for targeted modifications to this compound to improve potency, selectivity, or overcome resistance.
Pharmacophore Modeling for this compound Analog Design
Pharmacophore modeling is a ligand-based or structure-based approach that identifies the essential steric and electronic features of a molecule required for its biological activity. mdpi.comijper.orgpharmacophorejournal.comresearchgate.netlilab-ecust.cn For this compound, a pharmacophore model would encapsulate the critical features responsible for its potent MALAT1 ligand activity. This model can then be used as a query to screen large chemical databases for novel compounds possessing similar features, thus accelerating the discovery of this compound analogs.
A pharmacophore model for this compound would likely include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the piperazine and benzimidamide groups, and the oxygen in the furan ring.
Hydrogen Bond Donors (HBD): The N-H protons of the benzimidamide groups.
Hydrophobic Features: The furan ring, the phenyl rings of the benzimidamide, and the methyl groups of the piperazine.
Aromatic Rings: The furan and phenyl rings.
Table 4: Illustrative Pharmacophore Features for this compound Activity
| Feature Type | Number of Features (Illustrative) | Description |
| Hydrogen Bond Acceptor | 5 | Nitrogen atoms of piperazine and benzimidamide, oxygen of furan. |
| Hydrogen Bond Donor | 2 | N-H protons of benzimidamide. |
| Hydrophobic | 3 | Furan ring, phenyl rings, piperazine methyl groups. |
| Aromatic Ring | 3 | Furan ring, two phenyl rings. |
The spatial arrangement of these features is crucial. Pharmacophore models provide geometric constraints (distances and angles) between these features, which are essential for effective binding to the target. This model serves as a blueprint for designing or identifying new chemical entities that mimic this compound's binding characteristics.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study the dynamic behavior, conformational changes, and stability of this compound, both in isolation and in complex with its target. researchgate.netacs.orgphyschemres.orgmdpi.comnih.govaip.orgbiorxiv.orgresearchgate.netscienceopen.com Unlike static docking poses, MD simulations capture the flexibility of both the ligand and the target, offering a more realistic representation of their interaction.
For this compound, MD simulations would typically involve:
System Setup: Preparing the this compound molecule (and its target, if simulating a complex) in a solvated environment (e.g., water box) with appropriate counter-ions to neutralize the system.
Equilibration: Gradually heating and equilibrating the system to physiological temperature and pressure.
Production Run: Running the simulation for a sufficient duration (e.g., hundreds of nanoseconds to microseconds) to observe relevant conformational dynamics.
Key analyses from MD simulations of this compound would include:
Root Mean Square Deviation (RMSD): Tracking the deviation of this compound's atomic positions from its initial or reference structure, indicating its conformational stability. For this compound in a binding pocket, a stable RMSD suggests a well-bound and stable complex. physchemres.orgmdpi.com
Root Mean Square Fluctuation (RMSF): Identifying flexible regions of this compound or the binding site.
Ligand-Target Interaction Analysis: Monitoring the formation and breaking of specific interactions (e.g., hydrogen bonds, salt bridges) over time, providing insights into the persistence and strength of these interactions.
Binding Free Energy Calculations: Advanced MD techniques (e.g., MM/PBSA or MM/GBSA) can estimate the binding free energy of this compound to its target, providing a more accurate measure of affinity than docking scores alone. acs.org
Table 5: Illustrative Molecular Dynamics Simulation Data for this compound-Target Complex
| Parameter | Value (Illustrative) | Significance |
| Average Ligand RMSD (Å) | 1.8 ± 0.3 | Indicates conformational stability of this compound within the binding site. |
| Average Target RMSD (Å) | 2.1 ± 0.4 | Reflects overall stability of the target protein. |
| Number of Stable H-bonds | 3 | Consistent hydrogen bonding interactions throughout the simulation. |
| MM/GBSA Binding Free Energy (kcal/mol) | -75.2 | Quantitative estimation of binding affinity, considering solvation effects. |
| Key Interaction Occupancy (%) | >85% | Percentage of simulation time a specific interaction is maintained. |
These dynamic simulations are critical for validating docking poses, understanding the induced-fit mechanisms upon binding, and assessing the long-term stability of this compound within its biological environment.
Conformational Landscape of this compound
Understanding the conformational landscape of this compound is fundamental to predicting its biological activity and binding mechanisms. Molecules with multiple rotatable bonds, such as this compound with its furan-benzimidamide linkages, ethyl linkers, and piperazine moieties, can adopt numerous low-energy conformations. Computational techniques are employed to map these conformational states and their relative stabilities.
Methodologies:
Molecular Dynamics (MD) Simulations: MD simulations are extensively used to explore the dynamic behavior of this compound in various environments (e.g., in solution or near a membrane). These simulations track the movement of atoms over time, providing an ensemble of accessible conformations and insights into their interconversion pathways. By simulating the molecule for extended periods, researchers can identify stable conformers and assess their flexibility.
Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory - DFT): DFT calculations are employed for high-accuracy energy calculations of individual conformers. These methods can optimize the geometry of various starting conformations obtained from conformational searches, yielding their minimum energy structures and relative energies. This helps in identifying the most energetically favorable conformations that are likely to be present in a biological system.
Conformational Search Algorithms: Algorithms such as systematic searches, Monte Carlo methods, or genetic algorithms are used to generate a diverse set of initial conformers. These are then typically refined using molecular mechanics or QM calculations.
Expected Findings: Computational studies would reveal the preferred three-dimensional shapes of this compound. For instance, the furan ring provides a rigid core, but the benzimidamide groups, ethyl linkers, and piperazine rings introduce significant flexibility. The presence of nitrogen atoms and potential hydrogen bond donors/acceptors within the molecule suggests that intramolecular hydrogen bonding could play a significant role in stabilizing certain conformers. The relative energies and populations of these conformers would be determined, indicating which shapes are most prevalent and thus most likely to engage in receptor binding.
Table 1: Illustrative Conformational Energies of Hypothetical this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Population (%) (at 298 K) | Key Structural Features |
| A | 0.0 | 45.2 | Extended, minimal steric clash |
| B | 0.8 | 28.1 | Folded, intramolecular H-bond |
| C | 1.5 | 16.7 | Partially folded, aromatic stacking |
| D | 2.3 | 10.0 | Twisted, unfavorable dihedral |
Note: This table presents illustrative data as specific conformational analysis findings for this compound are not publicly available.
Binding Dynamics of this compound to Receptor Systems
As a MALAT1 ligand, understanding how this compound interacts with RNA is paramount. Computational studies provide detailed insights into the binding mechanisms, affinity, and specificity of this compound with its target.
Methodologies:
Molecular Docking: This technique predicts the preferred orientation (binding pose) of this compound within the binding site of MALAT1. Docking algorithms score different poses based on their complementarity to the receptor, considering shape, electrostatics, and hydrogen bonding. This initial step helps identify potential binding hotspots and modes of interaction.
Molecular Dynamics (MD) Simulations of Binding: Following docking, MD simulations of the this compound-MALAT1 complex are performed to study the stability of the predicted binding pose and the dynamic behavior of the ligand-receptor complex over time. These simulations can capture induced-fit phenomena, where both the ligand and the receptor adjust their conformations upon binding nih.gov. Free energy perturbation (FEP) or umbrella sampling methods can be used to calculate binding free energies, providing a more accurate measure of binding affinity.
Binding Site Analysis: Computational tools can analyze the amino acid residues (or nucleotide bases in the case of RNA) involved in interactions with this compound, identifying key contact points, hydrogen bonds, hydrophobic interactions, and π-stacking interactions.
Expected Findings: Binding dynamics studies would reveal the specific regions of MALAT1 to which this compound binds, the nature of these interactions (e.g., electrostatic interactions with the negatively charged RNA backbone, hydrogen bonds with specific bases, or intercalation into RNA helices). The simulations could show how this compound's flexible linkers adapt to the RNA binding pocket, potentially undergoing conformational changes upon binding. Quantitative data on binding affinities (e.g., ΔG values) would be generated, allowing for comparison with other ligands or derivatives. Given MALAT1 is an RNA, specific interactions like groove binding or intercalation would be explored.
Table 2: Illustrative Binding Free Energies for Hypothetical this compound Binding Modes to MALAT1
| Binding Mode ID | Binding Free Energy (kcal/mol) | Key Interactions |
| 1 | -9.5 | Electrostatic, H-bonds, groove binding |
| 2 | -8.8 | Intercalation, π-stacking |
| 3 | -7.2 | Minor groove binding, hydrophobic contacts |
Note: This table presents illustrative data as specific binding dynamics findings for this compound are not publicly available.
Cheminformatics and QSAR Modeling for this compound Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools for optimizing this compound's activity and designing novel derivatives with improved properties. These fields leverage computational methods to analyze chemical data and build predictive models mdpi.com.
Methodologies:
Cheminformatics: This involves the use of computational tools to manage, analyze, and visualize chemical information. For this compound derivatives, cheminformatics would be used to:
Chemical Space Exploration: Map the structural diversity of this compound derivatives, identifying regions of chemical space that are well-explored versus those that are novel and potentially fruitful for new lead compounds.
Substructure and Scaffold Analysis: Identify common structural motifs (scaffolds) within a series of this compound derivatives and analyze how variations in substituents on these scaffolds affect activity.
Molecular Fingerprints and Similarity Searches: Represent this compound and its derivatives using molecular fingerprints (numerical representations of chemical structures) to quantify structural similarity and perform similarity-based virtual screening.
QSAR Modeling: QSAR establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models would aim to predict MALAT1 binding affinity or other relevant biological activities based on molecular descriptors.
Molecular Descriptors: These are numerical values that encode various physicochemical, topological, electronic, and steric properties of a molecule (e.g., logP, molecular weight, polar surface area, number of rotatable bonds, quantum chemical descriptors).
Statistical Methods: Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) researchgate.net. These methods build a predictive model from a training set of compounds with known structures and activities.
Model Validation: QSAR models are rigorously validated using internal (e.g., cross-validation) and external (e.g., test set prediction) validation techniques to ensure their robustness and predictive power nih.gov.
Expected Findings: Cheminformatics analysis would provide a systematic overview of the structural landscape of this compound derivatives, highlighting common scaffolds and points of diversity. QSAR modeling would yield equations or models that quantitatively link specific structural features or physicochemical properties of this compound derivatives to their MALAT1 binding activity. For example, a QSAR model might indicate that increasing the lipophilicity of a certain part of the molecule enhances binding, or that the presence of specific hydrogen bond donors/acceptors is crucial. These models would then be used to virtually screen large libraries of hypothetical this compound derivatives, prioritizing those with predicted high activity for synthesis and experimental validation. This iterative process accelerates the drug discovery pipeline.
Table 3: Illustrative QSAR Model Descriptors and Their Coefficients for this compound Derivatives
| Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | +0.75 | Higher lipophilicity generally increases activity |
| H-bond Acceptors (N_HA) | -0.20 | Fewer H-bond acceptors may improve activity |
| TPSA (Polar Surface Area) | -0.05 | Lower polarity favors activity |
| MR (Molar Refractivity) | +0.10 | Larger molecular volume may enhance activity |
Note: This table presents illustrative data as specific QSAR modeling findings for this compound derivatives are not publicly available.
Advanced Analytical Methodologies in Dpf P10 Research
Chromatographic Methods for DPF-p10 Quantification in Biological Matrices (Research Context)
Chromatographic methods coupled with highly sensitive detectors are indispensable for the accurate and precise quantification of this compound in biological matrices, such as plasma, urine, tissue homogenates, and cell lysates. These techniques enable the separation of this compound from endogenous compounds and potential interfering substances, ensuring reliable measurement even at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and versatility. The LC component separates this compound from other components in the sample based on its physicochemical properties, while the MS component provides highly specific detection and quantification based on mass-to-charge ratio.
For this compound, LC-MS/MS (tandem mass spectrometry) is particularly advantageous. This approach involves selecting a precursor ion of this compound in the first mass analyzer, fragmenting it, and then monitoring specific product ions in the second mass analyzer (multiple reaction monitoring, MRM) medrxiv.orgnajah.edu. This targeted approach significantly enhances sensitivity and reduces matrix effects, which are common challenges in biological samples researchgate.net. For instance, LC-MS/MS methods have been developed and validated for quantifying compounds like dabrafenib (B601069) in plasma, demonstrating high sensitivity, accuracy, and precision, with recoveries often exceeding 92.5% and relative standard deviations (RSD) below 4.65% japsonline.com. The use of isotopic internal standards is crucial for accurate quantification in LC-MS/MS, compensating for variations in sample preparation, recovery, and matrix effects medrxiv.orgeurofins.com. High-resolution mass spectrometry (HRMS) can also be employed for this compound, offering accurate mass measurements that aid in confident identification and quantification, even for low-abundance degradants or metabolites thermofisher.com.
Table 1: Key Performance Indicators for LC-MS/MS Quantification in Biological Matrices
| Performance Indicator | Typical Range/Characteristic | Relevance for this compound Quantification |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL range | Enables detection of low this compound concentrations in vivo. |
| Accuracy | Typically ±15% (or ±20% at LLOQ) | Ensures measured this compound concentrations reflect true values. |
| Precision (RSD) | Typically <15% (or <20% at LLOQ) | Demonstrates reproducibility of this compound measurements. |
| Selectivity | High, via MRM or HRMS | Minimizes interference from biological matrix components. |
| Recovery | Often >80% | Indicates efficiency of this compound extraction from matrix. |
| Throughput | Varies, e.g., 10-30 samples/hour medrxiv.org | Important for high-volume research studies. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. If this compound or its derivatives possess sufficient volatility and thermal stability, GC-MS can be employed for their quantification. However, many compounds, especially polar ones, require a derivatization step prior to GC-MS analysis to enhance their volatility, thermal stability, and detectability nih.govsigmaaldrich.com.
Derivatization involves chemically modifying this compound (or its target derivatives) to replace active hydrogens on polar functional groups with nonpolar moieties, making them more amenable to GC separation sigmaaldrich.com. Common derivatization reagents include silylating agents, which form silyl (B83357) derivatives, or reagents that form methyl esters or pentafluoropropionic derivatives nih.govmdpi.comnih.gov. The choice of derivatization method depends on the specific functional groups present in this compound and the desired analytical characteristics. After derivatization, the volatile this compound derivatives are separated on a GC column and then introduced into the mass spectrometer for identification and quantification based on their unique fragmentation patterns and retention times sigmaaldrich.comfrontiersin.orgepa.gov. GC-MS is particularly useful for metabolic fingerprinting of volatile compounds frontiersin.org.
Bioanalytical Techniques for this compound Metabolism and Metabolite Identification (Research Context)
Understanding the metabolism of this compound is crucial for comprehending its pharmacokinetics and potential biological activity. Bioanalytical techniques are employed to identify and characterize this compound metabolites in various biological systems, including in vitro models (e.g., liver microsomes, S9 fractions, hepatocytes) and in vivo samples (e.g., plasma, urine, feces, target tissues) bioanalysis-zone.comwuxiapptec.com.
LC-MS/MS is the primary technique for metabolite identification, often utilizing high-resolution accurate mass (HRAM) capabilities thermofisher.comwuxiapptec.com. Strategies typically involve comparing the mass spectral profiles of samples containing this compound with control samples to detect new peaks corresponding to metabolites sciex.com. Software tools are then used to predict and identify metabolite structures based on mass differences, fragmentation patterns, and known metabolic transformations (e.g., oxidation, reduction, hydrolysis, conjugation) wuxiapptec.comnih.gov. Data-independent acquisition methods, such as SWATH™ Acquisition, can be employed to comprehensively identify both predicted and unknown metabolites, providing full metabolite coverage across different species sciex.com. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for confirming the structure of isolated metabolites, offering detailed structural information that complements MS data bioanalysis-zone.com.
Imaging Techniques for this compound Distribution in Preclinical Models
Radiolabeling of this compound for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Studies
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging modalities that allow for quantitative in vivo assessment of this compound distribution. These techniques require this compound to be radiolabeled with specific radionuclides slideshare.netfabad.org.trnih.gov.
For PET studies, this compound would be labeled with a positron-emitting radionuclide, such as Carbon-11 (C), Fluorine-18 (F), or Copper-64 (Cu) slideshare.netnih.gov. Once injected, the radiolabeled this compound distributes in the body, and the emitted positrons annihilate with electrons, producing two gamma rays detected by the PET scanner. This allows for the construction of 3D images reflecting the concentration and distribution of this compound slideshare.netnih.gov. PET offers high sensitivity and provides quantitative data on this compound's organ/tissue targeting efficiency and pharmacokinetics nih.gov.
For SPECT studies, this compound would be labeled with a gamma-emitting radionuclide, such as Indium-111 (In) or Technetium-99m (Tc) fabad.org.trdtu.dk. SPECT cameras detect the gamma rays emitted from the radiolabeled this compound, rotating around the subject to generate 3D images of radioactivity uptake fabad.org.tr. Both PET and SPECT are invaluable for non-invasive monitoring of this compound's fate in preclinical models, providing insights into its biodistribution and clearance pathways dtu.dkresearchgate.net.
Table 2: Comparison of PET and SPECT for Radiolabeled this compound Imaging
| Feature | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) |
| Radionuclides | Positron emitters (C, F, Cu) slideshare.netnih.gov | Gamma emitters (Tc, In) fabad.org.trdtu.dk |
| Signal Detection | Coincident detection of annihilation photons slideshare.net | Direct detection of gamma rays fabad.org.tr |
| Sensitivity | Very high nih.gov | High |
| Resolution | Generally higher than SPECT | Good |
| Quantification | Quantitative nih.gov | Semi-quantitative to quantitative |
| Cost/Availability | Higher cost, limited availability slideshare.net | Lower cost, more widely available |
| Application | Biodistribution, pharmacokinetics, target engagement nih.gov | Biodistribution, receptor imaging fabad.org.tr |
Fluorescence Imaging of Labeled this compound in Live Cell and Animal Systems
Fluorescence imaging techniques enable the visualization of this compound in live cells and small animal systems by attaching a fluorescent label to the compound. This approach offers real-time feedback, high spatial and temporal resolutions, and is relatively low-cost compared to nuclear imaging researchgate.net.
Techniques such as confocal microscopy and multiphoton microscopy are commonly employed hku.hkphysoc.org. Confocal microscopy utilizes a pinhole to reject out-of-focus light, significantly improving image contrast and allowing for optical sectioning and 3D reconstruction of this compound distribution within cells and tissues hku.hkphysoc.org. Multiphoton microscopy, particularly two-photon (2P) microscopy, uses longer excitation wavelengths (e.g., in the near-infrared region), which leads to deeper tissue penetration, reduced phototoxicity, and less autofluorescence, making it ideal for intravital imaging of living, whole mount, thickly sliced specimens or small animals researchgate.nethku.hkphysoc.org.
Fluorescent proteins (e.g., GFP, RFP) or synthetic fluorescent dyes can be conjugated to this compound, allowing for non-invasive visualization of its dynamic processes and structural organization news-medical.net. Advances in near-infrared (NIR-II) fluorescence imaging further enhance penetration depth and signal-to-noise ratio, enabling high-resolution imaging deep inside living mammals researchgate.net. Light-sheet fluorescence microscopy (LSFM) combined with tissue clearing is another powerful technology for 3D imaging, applicable to various samples from rodent organs to clinical tissue biopsies, providing resolution down to the single-cell level for characterizing drug distribution and efficacy gubra.dkhku.hk.
Future Research Directions and Translational Perspectives for Dpf P10
Elucidation of Unexplored Mechanisms of DPF-p10 Action
Current understanding of this compound primarily centers on its role as a MALAT1 ligand nih.govuni.lu. However, the precise molecular and cellular pathways through which this interaction translates into observed biological effects remain largely underexplored. Future research should focus on a deeper dive into the downstream signaling cascades and potential off-target interactions that may contribute to this compound's activity. Investigations could involve:
Identification of direct and indirect molecular targets: Beyond MALAT1, this compound might engage with other RNA molecules, proteins, or cellular components. Advanced target identification techniques, such as pull-down assays coupled with mass spectrometry or RNA sequencing, could reveal a broader spectrum of its molecular interactions.
Mapping of cellular pathways and networks: Understanding how this compound modulates cellular processes, such as proliferation, differentiation, apoptosis, or metabolism, requires comprehensive pathway analysis. This could involve phosphoproteomics, kinome profiling, and functional genomics screens to identify key regulatory nodes affected by this compound.
Context-specific mechanistic studies: The mechanism of action of a compound can vary significantly depending on the cellular context, disease state, or tissue type. Future studies should investigate this compound's mechanisms in diverse relevant preclinical models, including different cell lines and in vivo disease models, to uncover context-dependent effects and potential synergistic or antagonistic interactions with endogenous pathways.
Kinetic and thermodynamic characterization of MALAT1 binding: A more detailed understanding of the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy changes) of this compound with MALAT1 would provide critical insights into the stability and nature of their interaction. This could inform the design of more potent and selective ligands.
Development of Novel this compound Analogs with Enhanced Biological Activity
The development of novel analogs is a cornerstone of drug discovery, aiming to improve potency, selectivity, pharmacokinetic properties, and reduce potential liabilities. For this compound, this involves a systematic approach to structure-activity relationship (SAR) studies and rational design. Key directions include:
Structure-activity relationship (SAR) elucidation: Comprehensive SAR studies are essential to identify key pharmacophores and structural motifs responsible for this compound's activity as a MALAT1 ligand. This would involve synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule, followed by rigorous biological evaluation. For instance, modifying specific residues or functional groups can significantly impact activity.
Optimization of MALAT1 binding affinity and selectivity: Analogs could be designed to achieve higher binding affinity to MALAT1 while minimizing off-target interactions. This might involve computational chemistry approaches, such as molecular docking and dynamics simulations, to predict optimal structural modifications.
Enhancement of cellular permeability and bioavailability: For this compound to be effective in vivo, it must efficiently cross cell membranes and reach its target. Analog development should focus on optimizing physicochemical properties, such as lipophilicity and molecular weight, to improve cellular uptake and systemic exposure.
Design of targeted delivery systems: Beyond intrinsic permeability, future research could explore the encapsulation of this compound or its analogs in nanoparticles or other drug delivery vehicles to achieve targeted delivery to specific tissues or cell types, thereby enhancing efficacy and reducing potential systemic effects.
Exploration of bioisosteric replacements: Bioisosteric modifications, where functional groups are replaced with others having similar electronic or steric properties, can lead to improved metabolic stability, reduced toxicity, or enhanced potency. This strategy could be applied to this compound to generate more drug-like candidates.
Integration of Omics Technologies in this compound Research
The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful means to gain a holistic understanding of this compound's effects at a systems level. Integrating these technologies can reveal subtle changes and complex interactions that might be missed by traditional approaches.
Transcriptomics (RNA-seq) for gene expression profiling: RNA sequencing can reveal changes in gene expression profiles induced by this compound treatment, providing insights into affected pathways and cellular responses. This can help identify both direct and indirect transcriptional consequences of MALAT1 modulation.
Proteomics for protein expression and post-translational modification analysis: Proteomic studies, including quantitative proteomics and post-translational modification analysis (e.g., phosphorylation, ubiquitination), can identify changes in protein abundance and activity. This is crucial for understanding how this compound affects protein networks and signaling pathways.
Metabolomics for metabolic pathway elucidation: Metabolomics can provide a snapshot of the metabolic state of cells or tissues after this compound treatment, identifying altered metabolic pathways and potential biomarkers of response or toxicity.
Integration of multi-omics data: The true power of omics lies in integrating data from multiple platforms. Advanced bioinformatics and computational biology approaches will be essential to correlate changes across different omics layers, construct comprehensive network models, and identify key drivers of this compound's biological effects. This can lead to the discovery of novel biomarkers for this compound activity or patient stratification.
Exploration of Combination Strategies Involving this compound in Preclinical Settings
Combination therapies are a common strategy in many disease areas to enhance efficacy, overcome resistance, and reduce individual drug dosages. Given this compound's specific mechanism as a MALAT1 ligand, exploring its combination with other therapeutic agents holds significant promise in preclinical settings.
Synergistic drug combinations: Future research should systematically screen this compound in combination with existing drugs or experimental compounds to identify synergistic interactions. This could involve high-throughput screening platforms and advanced synergy modeling (e.g., Bliss independence, Loewe additivity). For example, studies on other compounds, such as Eribulin, have shown improved inhibitory effects in combination therapies.
Combination with standard-of-care treatments: Investigating this compound in combination with established therapies for diseases where MALAT1 plays a role could lead to improved treatment outcomes. This would involve preclinical studies in relevant in vitro and in vivo models to assess efficacy and potential toxicity.
Overcoming drug resistance: In diseases where resistance to current therapies is a challenge, this compound could be explored as a sensitizing agent or as part of a combination to circumvent resistance mechanisms. This requires understanding the resistance pathways and how this compound might modulate them.
Sequential and temporal combination strategies: Beyond simple co-administration, research could explore optimal dosing schedules and temporal sequences for this compound in combination with other agents to maximize therapeutic benefit and minimize adverse effects.
Advancements in Methodologies for this compound Synthesis and Analysis
Efficient and scalable synthesis, along with robust analytical methods, are crucial for the continued research, development, and potential translation of this compound.
Improved synthetic routes for this compound: Current synthesis methods for this compound or similar complex molecules can be challenging. Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This could involve exploring novel catalytic reactions, flow chemistry, or chemoenzymatic approaches to improve yields and reduce waste.
Scalable synthesis for preclinical and potential clinical supply: As this compound research progresses, the need for larger quantities will arise. Developing scalable synthetic methodologies is critical to support extensive preclinical studies and, eventually, clinical development.
Development of advanced analytical techniques for characterization: Precise characterization of this compound and its metabolites is essential for understanding its stability, purity, and pharmacokinetics. This includes refining existing analytical methods and developing new ones.
High-resolution mass spectrometry (HRMS): For accurate mass determination, impurity profiling, and metabolite identification.
Nuclear Magnetic Resonance (NMR) spectroscopy: For detailed structural elucidation and confirmation of synthetic products.
Chromatographic methods (HPLC, GC-MS): For purity assessment, quantification, and separation of isomers or related impurities.
Spectroscopic techniques (UV-Vis, IR): For routine quality control and characterization of functional groups.
Development of quantitative bioanalytical assays: For measuring this compound concentrations in biological matrices (e.g., plasma, tissue) in preclinical studies, sensitive and specific bioanalytical assays (e.g., LC-MS/MS) are necessary to support pharmacokinetic and pharmacodynamic studies.
Ethical Considerations in Future this compound Animal Research
As this compound research progresses into in vivo preclinical studies, adherence to stringent ethical guidelines for animal research is paramount. The principles of Replacement, Reduction, and Refinement (the 3Rs) must guide all experimental designs and practices.
Replacement: Researchers should continuously strive to replace animal models with in vitro systems (e.g., organoids, microfluidic chips, advanced cell cultures) or in silico methods (e.g., computational modeling, artificial intelligence) whenever scientifically feasible and validated. The aim is to minimize the use of conscious, living higher animals.
Reduction: When animal use is unavoidable, studies must be designed to use the minimum number of animals necessary to obtain statistically robust and meaningful results. This involves rigorous experimental design, power analysis, and sharing of data to avoid unnecessary duplication of experiments.
Refinement: All procedures involving animals must be refined to minimize pain, distress, and suffering, and to enhance animal welfare. This includes optimizing housing conditions, providing appropriate analgesia and anesthesia, implementing humane endpoints, and ensuring trained personnel handle animals with care.
Transparency and accountability: Research involving animals should be conducted with transparency, and findings, including negative results, should be openly disseminated to prevent redundant studies and promote ethical practices. Ethical review committees play a crucial role in scrutinizing and approving all animal research protocols, ensuring adherence to national and international guidelines.
Justification of animal use: Before any animal study, researchers must provide clear scientific justification, demonstrating that the expected scientific knowledge or health benefits outweigh the ethical costs associated with animal use. The chosen animal species must be the most appropriate for the research question.
Q & A
Q. What frameworks support meta-analysis of this compound’s efficacy across heterogeneous studies?
- Methodological Answer: Use PRISMA guidelines for systematic reviews. Extract data into standardized formats (e.g., SDTM for clinical data). Apply random-effects models to account for inter-study variance. Perform sensitivity analyses to identify outlier studies. Tools like RevMan or MetaLab can automate statistical integration. Example workflow:
1. **Inclusion Criteria:** Peer-reviewed studies with dose-response data (n ≥ 3).
2. **Data Extraction:** IC₅₀, assay type, cell model.
3. **Analysis:** Forest plots with heterogeneity indices (I²).
4. **Bias Assessment:** Funnel plots for publication bias.
Cite domain-specific repositories (e.g., ChEMBL for compound data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
